2,3,6-Trifluorobenzylamine
Overview
Description
Synthesis Analysis
The synthesis of fluorinated aromatic compounds often involves nucleophilic aromatic substitution reactions, as seen in the synthesis of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene, where lithium dimesitylphosphide reacts with hexafluorobenzene . Similarly, 2,3,6-Trifluorobenzylamine could be synthesized through a nucleophilic substitution reaction involving an appropriate amine nucleophile and a polyfluorinated benzyl halide.
Molecular Structure Analysis
The molecular structure of fluorinated aromatic compounds can be quite distinct due to the presence of fluorine atoms. For instance, the molecular structures of various fluorinated compounds were confirmed by X-ray crystallography, which showed large bond angles around phosphorus atoms in the case of bis(phosphonio)benzene derivatives . The presence of fluorine atoms can significantly influence the geometry and electronic distribution in the benzene ring, which would also be relevant for 2,3,6-Trifluorobenzylamine.
Chemical Reactions Analysis
Fluorinated aromatic compounds can participate in various chemical reactions. For example, the reaction of pentafluorobenzyl bromide with N-hydroxyphthalimide followed by hydrazinolysis and treatment with hydrogen chloride yielded O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride . This demonstrates the reactivity of fluorinated benzyl compounds in nucleophilic substitution reactions, which could be extrapolated to the reactions of 2,3,6-Trifluorobenzylamine.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated aromatic compounds are often characterized by their spectroscopic data and thermal stability. For example, triarylamines based on 6H-indolo[2,3-b]quinoxaline showed enhanced thermal stability and higher glass transition temperatures due to the presence of the dipolar segment . The presence of fluorine atoms in 2,3,6-Trifluorobenzylamine would likely contribute to its unique physical properties, such as boiling point, melting point, and solubility, as well as its chemical properties, including reactivity and stability.
Scientific Research Applications
Catalysis
- Tris[N,N-bis(trimethylsilyl)amido] complexes of group 3 metals, notably yttrium and gadolinium, demonstrated catalytic activity for ortho-C-H bond addition of pyridine derivatives and N-heteroaromatics into the C═N double bond of nonactivated imines. This process involved the formation of a mixed ligated complex like [(Me3Si)2N]2Y(NBn2)(THF) (4), which has implications in aminomethylation reactions (Nagae et al., 2015).
Mass Spectrometry and Analytical Chemistry
- The mass spectrometric properties of N-(2-methoxybenzyl)-2-(2,4,6-trimethoxyphenyl)ethanamine (2,4,6-TMPEA-NBOMe), a compound in the NBOMe series, were studied, highlighting the fragmentation behavior under electron ionization and collision-induced dissociation (Shevyrin et al., 2016).
Synthetic Organic Chemistry
- Tris(2,2,2-trifluoroethyl)borate [B(OCH2CF3)3] was identified as a mild and general reagent for forming a variety of imines by condensing amides or amines with carbonyl compounds. This method is operationally simple and does not require special workup or isolation procedures (Reeves et al., 2015).
Fluorinated Heterocycles Synthesis
- Methyl 2-((2-aminobenzyl)amino)-3,3,3-trifluoro-2-hydroxypropionate, resulting from the addition of 2-aminobenzylamine to methyl trifluoropyruvate, was used to synthesize new fluorinated tricyclic and tetracyclic heterocycles. This process is significant for the development of fluorine-containing pharmaceuticals and agrochemicals (Dolenský et al., 1996).
Advanced Materials
- Polyfluorinated hexabenzyl hexaazaisowurtzitanes were synthesized from selected fluorobenzylamines like 3,4-difluorobenzylamine, 3,4,5-trifluorobenzylamine, and pentafluorobenzylamine. These compounds are potentially significant in the field of energetic materials (Kerscher et al., 2006).
Safety And Hazards
properties
IUPAC Name |
(2,3,6-trifluorophenyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3N/c8-5-1-2-6(9)7(10)4(5)3-11/h1-2H,3,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITWONDJIBWNPOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)CN)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70380346 | |
Record name | 2,3,6-Trifluorobenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70380346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,6-Trifluorobenzylamine | |
CAS RN |
230295-09-7 | |
Record name | 2,3,6-Trifluorobenzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=230295-09-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3,6-Trifluorobenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70380346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,6-Trifluorobenzylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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